An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1H-1,2,4-triazole
An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3,5-dibromo-1H-1,2,4-triazole. This nitrogen-rich heterocyclic compound is a significant building block in medicinal chemistry and materials science, primarily owing to its versatile reactivity and the diverse biological activities exhibited by its derivatives.
Core Chemical and Physical Properties
3,5-dibromo-1H-1,2,4-triazole is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂HBr₂N₃ | [1][2][3] |
| Molecular Weight | 226.86 g/mol | [1][2][3] |
| Melting Point | 212 °C (decomposes) | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| CAS Number | 7411-23-6 | [1][2][4] |
| Mass Spectrum (ESI) | m/z 224 [M-H]⁻ | [4] |
Synthesis and Experimental Protocols
The synthesis of 3,5-dibromo-1H-1,2,4-triazole is typically achieved through the direct bromination of 1H-1,2,4-triazole.[5][6] The following protocol details a common and effective method for its preparation.
Experimental Protocol: Synthesis from 1H-1,2,4-triazole[4]
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
A mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared in a reaction vessel and cooled to 0°C with stirring.[4]
-
A solution of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred mixture.[4]
-
The reaction temperature is carefully maintained below 20°C during the addition.[4]
-
The reaction mixture is then stirred at room temperature overnight.[4]
-
Following the overnight stirring, concentrated hydrochloric acid (2.0 mL, 66 mmol) is added to the reaction solution.[4]
-
The resulting solid product is isolated by filtration, washed with water, and dried under a vacuum to yield 3,5-dibromo-1H-1,2,4-triazole.[4]
Expected Yield: Approximately 65% (8.3 g).[4]
Caption: Workflow for the synthesis of 3,5-dibromo-1H-1,2,4-triazole.
Spectroscopic Characterization
The structural confirmation of 3,5-dibromo-1H-1,2,4-triazole relies on standard spectroscopic techniques.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a peak at m/z 224, corresponding to the deprotonated molecule [M-H]⁻.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The analysis of the IR spectra for both the title compound and its deuterated form has been reported, allowing for vibrational mode assignments.[6] The spectra are typically recorded using a KBr pellet method.[6]
Chemical Reactivity and Applications
The chemical reactivity of 3,5-dibromo-1H-1,2,4-triazole is dominated by the two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[7] This property makes it a highly versatile intermediate for the synthesis of a wide array of functionalized 1,2,4-triazole derivatives.[7]
Key Application Areas:
-
Pharmaceutical Development: It is a crucial starting material for creating more complex molecules with potential therapeutic applications.[1] The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, and derivatives of 3,5-dibromo-1H-1,2,4-triazole have been investigated for their anticancer properties.[8][9][10]
-
Agricultural Chemistry: This compound serves as a potent fungicide, effectively controlling a variety of fungal pathogens on crops, thereby enhancing agricultural productivity.[1]
-
Materials Science: It has applications as a corrosion inhibitor in metal coatings, protecting against rust and extending the lifespan of metal components.[1]
The versatility of 3,5-dibromo-1H-1,2,4-triazole as a chemical intermediate is illustrated in the following diagram.
Caption: Reactivity of 3,5-dibromo-1H-1,2,4-triazole as a chemical intermediate.
Biological Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[11] Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including:
The biological activity of these compounds often stems from the ability of the nitrogen-rich triazole ring to engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors.[7][11] The development of new synthetic methodologies for functionalizing the 1,2,4-triazole core, starting from precursors like 3,5-dibromo-1H-1,2,4-triazole, remains an active and important area of research in the pursuit of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dibromo-1H-1,2,4-triazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-DIBROMO-1H-1,2,4-TRIAZOLE | 7411-23-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. 3,5-dibromo-1H-1,2,4-triazole | 7411-23-6 | Benchchem [benchchem.com]
- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
